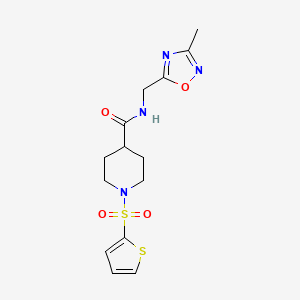

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core modified with a carboxamide group at position 3. The piperidine nitrogen is substituted with a thiophene-2-sulfonyl group, while the carboxamide nitrogen is linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. This structural architecture combines sulfonamide, oxadiazole, and piperidine pharmacophores, which are commonly associated with biological activity in medicinal chemistry.

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-10-16-12(22-17-10)9-15-14(19)11-4-6-18(7-5-11)24(20,21)13-3-2-8-23-13/h2-3,8,11H,4-7,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDDLCIJMIYITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic molecule that incorporates a 1,2,4-oxadiazole ring, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound is as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 316.36 g/mol

The compound features a piperidine ring with a carboxamide group and a thiophene sulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated strong antibacterial and antifungal activities against various pathogens. Specifically, derivatives showed effectiveness against Mycobacterium bovis and M. tuberculosis .

The mechanism underlying the antimicrobial activity of oxadiazole derivatives often involves the inhibition of key enzymes in bacterial cell wall synthesis. For instance, compounds targeting the enoyl reductase (InhA) enzyme disrupt mycolic acid biosynthesis, leading to cell lysis .

Cytotoxicity and Antitumor Activity

Several studies have investigated the cytotoxic effects of oxadiazole derivatives on cancer cell lines. For example:

- Case Study 1 : A derivative similar to our compound was tested against A-431 and Jurkat cell lines. The results indicated an IC value lower than that of standard chemotherapeutics like doxorubicin, suggesting potent antitumor activity .

- Case Study 2 : Another study evaluated a series of oxadiazole-based compounds for their ability to induce apoptosis in cancer cells. The presence of specific substituents on the oxadiazole ring was found to enhance cytotoxicity significantly .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structure:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 3 | Increases antimicrobial potency |

| Thiophene moiety | Enhances cytotoxic effects |

| Sulfonyl group | Improves solubility and bioavailability |

This table illustrates how modifications to the core structure can influence the biological properties of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an oxadiazole moiety, a thiophene ring, and a piperidine core. The synthesis typically involves multiple steps, including:

- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate hydrazides with nitriles under acidic conditions.

- Coupling Reaction : The oxadiazole intermediate is coupled with a piperidine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Final Modifications : Further modifications may be performed to introduce the thiophene-sulfonyl group and complete the synthesis.

The biological activity of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has been investigated for various therapeutic potentials:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may interact with molecular targets involved in tumor growth and metastasis.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. In silico studies have suggested that it could act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Such activity could make it a candidate for treating inflammatory diseases.

Antimicrobial Effects

Preliminary studies on related compounds suggest potential antimicrobial activity against various pathogens. This could be attributed to the unique structural features that allow for interaction with microbial targets.

Case Studies

Several case studies highlight the applications of similar compounds in research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that oxadiazole derivatives inhibited growth in several cancer cell lines with IC50 values indicating strong potency. |

| Study 2 | Anti-inflammatory Effects | In silico docking studies showed strong binding affinity to 5-lipoxygenase, indicating potential as an anti-inflammatory agent. |

| Study 3 | Antimicrobial Activity | Evaluated a series of oxadiazole compounds against bacterial strains, showing promising results in inhibiting growth at low concentrations. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride ():

This analogue lacks the thiophene-2-sulfonyl group but retains the piperidine-4-carboxamide and oxadiazole-methyl substituents. The dihydrochloride salt form enhances solubility, as seen in its commercial availability (CAS: 1820717-19-8) . Compared to the target compound, the absence of the sulfonyl group may reduce interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases).- 1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (BTRX-335140) (): This compound incorporates the oxadiazole-piperidine motif into a quinoline scaffold. The quinoline and tetrahydropyran groups likely confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration, compared to the thiophene-sulfonyl-containing target compound .

Sulfonamide-Containing Analogues

- 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (): This benzamide derivative replaces the piperidine core with a benzamide scaffold and substitutes the sulfonyl group with a thioether linkage. The nitroaniline side chain may confer redox activity, differentiating its mechanism from the target compound’s sulfonamide group .

- Navacaprant (): A quinoline-piperidine-oxadiazole derivative (CAS: C25H32FN5O2), navacaprant shares the oxadiazole-methyl-piperidine motif but lacks the sulfonyl group. Its fluorinated quinoline structure suggests utility in central nervous system disorders, contrasting with the target compound’s peripheral sulfonamide interactions .

Piperidine-Based Antimalarial and Antiviral Compounds

- Compound 72 (): 1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine features a benzoimidazole-piperidine-oxadiazole structure.

SARS-CoV-2 Inhibitors ():

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide shares the piperidine-carboxamide core but substitutes the oxadiazole and sulfonyl groups with fluorobenzyl and naphthyl moieties. These modifications likely target viral proteases or host-cell receptors, differing from the target compound’s sulfonamide-enzyme interactions .

Structural and Functional Comparison Table

Key Research Findings

- Synthetic Feasibility : The target compound’s synthesis likely involves coupling a thiophene-2-sulfonyl chloride with a piperidine intermediate, followed by oxadiazole-methyl incorporation via reductive amination or nucleophilic substitution, as seen in analogous syntheses (e.g., , % yield for Compound 72) .

- Bioactivity Trends : Oxadiazole derivatives exhibit diverse activities, including antimicrobial () and antiviral () effects. The sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets like cyclooxygenases or kinases .

- Physicochemical Properties : The dihydrochloride form of the simpler analogue () has a molecular weight of 237.37, suggesting the target compound’s free base may have a molecular weight near 400–450 g/mol, aligning with drug-like properties .

Q & A

What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?

Level: Advanced

Answer:

The synthesis of this heterocyclic compound involves multi-step reactions, including sulfonylation, carboxamide coupling, and oxadiazole ring formation. Key challenges include:

- Selectivity control during sulfonylation of the piperidine ring to avoid over-sulfonation or side reactions with the thiophene moiety.

- Oxadiazole stability : The 1,2,4-oxadiazole ring is sensitive to hydrolysis under acidic or basic conditions, requiring pH-neutral environments during coupling reactions (e.g., using DCC/DMAP as coupling agents) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in mixed solvents (e.g., ethanol/water) is recommended to isolate the final product from byproducts like unreacted thiophene-2-sulfonyl chloride .

Optimization strategies : - Monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization for intermediate steps .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

How should researchers design stability studies to evaluate environmental persistence and degradation pathways of this compound?

Level: Advanced

Answer:

Stability studies should follow a tiered approach:

Abiotic degradation :

- Hydrolytic stability : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS. The thiophene sulfonyl group may hydrolyze to sulfonic acids under alkaline conditions .

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous and solid states, using actinometry to quantify degradation kinetics. The oxadiazole ring is prone to photolytic cleavage .

Biotic degradation :

- Use OECD 301B (Ready Biodegradability Test) with activated sludge to assess microbial breakdown. Piperidine derivatives often show moderate persistence due to nitrogen heterocycles .

Data interpretation :

- Compare degradation half-lives (t₁/₂) across conditions. Contradictory results (e.g., faster hydrolysis in lab vs. field conditions) may arise from matrix effects (e.g., organic matter adsorption) .

What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Verify integration ratios for thiophene (δ 7.2–7.8 ppm), piperidine (δ 3.0–3.5 ppm), and oxadiazole methyl (δ 2.4–2.6 ppm) .

- ¹³C NMR: Confirm carboxamide carbonyl (δ ~170 ppm) and sulfonyl sulfur connectivity (δ ~110 ppm for C-SO₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (C₁₄H₁₈N₄O₃S₂ = 362.08 g/mol) with <2 ppm error .

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities (e.g., unreacted sulfonyl chloride) .

How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?

Level: Advanced

Answer:

SAR studies should systematically modify structural motifs:

Oxadiazole substitution : Replace the 3-methyl group with bulkier alkyl/aryl groups to evaluate steric effects on target binding .

Piperidine modifications : Introduce substituents (e.g., fluorine at C-3) to assess conformational flexibility impacts on sulfonamide interactions .

Thiophene replacement : Substitute with furan or pyridine rings to test electronic effects on sulfonyl group reactivity .

Methodology :

- Synthesize analogs using parallel synthesis (e.g., microwave-assisted reactions for rapid iteration) .

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (e.g., AutoDock Vina) to map binding poses .

What experimental design considerations are critical for in vitro biological activity assays?

Level: Basic

Answer:

Adopt a randomized block design to minimize variability:

- Replicates : Use ≥3 biological replicates per concentration (e.g., 1–100 μM) to account for plate-to-plate variability .

- Controls : Include vehicle (DMSO ≤0.1%), positive (e.g., reference inhibitor), and negative (untreated cells) controls .

- Endpoint selection : For cytotoxicity assays, combine MTT (mitochondrial activity) with LDH release (membrane integrity) to avoid false negatives from metabolic inhibitors .

- Data normalization : Express results as % inhibition relative to controls, applying ANOVA with post-hoc Tukey tests for significance (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.